Product packaging for L-Ribonic acid(Cat. No.:)

L-Ribonic acid

Cat. No.: B1237900
M. Wt: 166.13 g/mol
InChI Key: QXKAIJAYHKCRRA-HZLVTQRSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives in Carbohydrate Chemistry Research

The study of carbohydrates, or saccharides, represents one of the most abundant and diverse areas of organic chemistry. pressbooks.pub Historically, research focused on the structure, properties, and synthesis of common monosaccharides like glucose and ribose. slideshare.netamazon.com The development of methods to synthesize and modify these simple sugars laid the groundwork for exploring less common isomers and derivatives, including sugar acids like ribonic acid.

Early carbohydrate chemistry was characterized by efforts to elucidate the structures of sugars and to achieve their synthesis from simpler precursors. The synthesis of 2-deoxy-D-ribose, the sugar component of DNA, for instance, was a significant area of interest, and its oxidation product, 2-deoxy-D-ribonic acid, was studied to understand reaction pathways. rsc.org While much of the foundational research centered on D-sugars due to their prevalence in biological systems (e.g., D-ribose in RNA), the synthesis of L-isomers was also pursued to understand stereochemical influences on reactivity and to create tools for biochemical studies. The synthesis of L-ribono-1,4-lactone, a key intermediate, has been a subject of study, demonstrating the ongoing interest in accessing L-configured carbohydrates. researchgate.net These historical synthetic efforts were crucial, as they provided the material basis for subsequent biological and medicinal investigations.

Evolution of Research Interests in L-Ribonic Acid

Initial interest in this compound was primarily from a synthetic and structural standpoint, as an enantiomer of the more common D-ribonic acid. Over time, research has evolved significantly, branching into several distinct, application-focused domains.

A major driver of this evolution has been the field of medicinal chemistry. Researchers began to explore derivatives of this compound for their potential biological activities. ontosight.ai The unique three-dimensional structure of these derivatives allows them to be designed to interact with specific biological targets, such as enzymes or receptors. ontosight.aiontosight.ai This has led to investigations into their potential as antiviral and antibacterial agents. ontosight.ai For example, this compound-1,4-lactone has been identified as an antiviral agent that may inhibit the synthesis of viral RNA and DNA. biosynth.com Furthermore, derivatives have been explored for their potential in cancer therapy and as vaccine adjuvants. ontosight.ai The synthesis of complex derivatives often involves multi-step processes, including the use of protecting groups to control stereochemistry, highlighting the continued importance of advanced organic synthesis in this field. ontosight.aiontosight.ai

Another significant area of evolving research is prebiotic chemistry, which investigates the chemical origins of life. nih.govnih.gov Scientists in this field study how fundamental biomolecules, such as sugars, amino acids, and ribonucleotides, could have formed on the early Earth. berkeley.edu this compound, along with other sugar acids, has been identified in analyses of carbonaceous meteorites, suggesting an extraterrestrial origin for some of life's building blocks. pnas.org The stability and formation of ribose and its derivatives, including ribonic acid, under plausible prebiotic conditions are active areas of investigation, with some experiments showing the formation of sugar acids from ribose in the presence of certain minerals. usra.edu

Current Paradigms and Emerging Research Frontiers

Contemporary research on this compound is increasingly focused on its role as a metabolite and potential biomarker in human health and disease. The advent of high-throughput metabolomics has enabled the detection and quantification of hundreds of small molecules in biological samples, revealing associations between specific metabolites and disease states.

Recent metabolomic studies have identified ribonic acid (often not distinguishing between D- and L-isomers in initial screenings) as a molecule of interest in several conditions. In the context of type 1 diabetes, elevated levels of ribonic acid have been associated with renal impairment. frontiersin.orgnih.gov Specifically, higher serum levels of ribonic acid were linked to a greater risk of a significant decline in the estimated glomerular filtration rate (eGFR), a key measure of kidney function. frontiersin.orgnih.gov It has also been implicated in diabetic foot complications, where elevated plasma levels were associated with an increased risk of developing diabetic foot ulcers. medrxiv.org Beyond diabetes, ribonic acid has been associated with cardiovascular autonomic neuropathy and gout. frontiersin.orgbmj.com These findings position this compound and its isomers as potential biomarkers for disease progression and risk stratification.

The emerging frontiers of this compound research lie at the intersection of biotechnology, medicinal chemistry, and clinical diagnostics. ontosight.ainih.gov Key research directions include:

Drug Development: The design and synthesis of novel this compound derivatives with optimized biological activity and pharmacokinetic properties remain a crucial frontier, particularly for developing new antiviral and antibacterial therapies. ontosight.ai

Biomarker Validation: While metabolomic studies have shown associations, further research is needed to validate ribonic acid as a reliable clinical biomarker for diabetic complications and other diseases. This involves larger cohort studies and investigation into the underlying biochemical pathways. frontiersin.orgmedrxiv.org

Prebiotic Systems Chemistry: Research continues to explore the role of this compound and other sugars in the complex chemical networks that may have led to the origin of life, moving from the study of individual molecules to interconnected reaction systems. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₅H₁₀O₆ guidechem.comguidechem.comnih.gov
Molecular Weight 166.13 g/mol guidechem.comnih.gov
CAS Number 710941-59-6 guidechem.comguidechem.com
ChEBI ID CHEBI:33511 nih.gov
IUPAC Name (2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid[---]
Synonyms L-(+)-Ribonic acid, L-Ribonsaeure guidechem.com

IUPAC name generated based on stereochemistry; not directly found in a single cited source.

Table 2: Summary of Research Findings on Ribonic Acid in Disease

Research AreaFindingAssociated Condition(s)Source(s)
Diabetic Nephropathy Higher serum levels of ribonic acid are associated with an increased risk of eGFR decline.Type 1 Diabetes frontiersin.orgnih.gov
Diabetic Foot Complications Elevated plasma levels of ribonic acid are associated with an increased risk of diabetic foot ulcers.Diabetes Mellitus medrxiv.org
Cardiovascular Autonomic Neuropathy Diagnosis of CAN was associated with higher levels of circulating ribonic acid.Type 1 Diabetes frontiersin.org
Gout Ribonic acid was one of six metabolites in a model that predicted the risk of recurrent gout flares.Gout bmj.com
Neurocritical Care Decreased levels of ribonic acid observed in traumatic brain injury patients.Traumatic Brain Injury nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O6 B1237900 L-Ribonic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O6

Molecular Weight

166.13 g/mol

IUPAC Name

(2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m0/s1

InChI Key

QXKAIJAYHKCRRA-HZLVTQRSSA-N

SMILES

C(C(C(C(C(=O)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](C(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of L Ribonic Acid

Chemical Synthesis Pathways for L-Ribonic Acid

The generation of this compound is not typically achieved through direct fermentation but rather via semi-synthetic routes originating from other, more accessible L-sugars. These pathways rely on key chemical transformations to establish the correct stereochemistry and oxidation state.

The production of this compound often begins with the synthesis of its precursor, L-ribose. Since L-ribose is a rare sugar not commonly found in nature, it is frequently produced from the more readily available L-arabinose through an epimerization reaction. nih.govkoreascience.kr This reaction specifically alters the stereochemistry at the C2 carbon of L-arabinose to yield L-ribose.

The epimerization is commonly catalyzed by molybdenum-based catalysts, such as molybdenum oxide (MoO₃) or molybdic acid, in an aqueous or mixed solvent system. nih.govresearchgate.netgoogle.com The reaction conditions are optimized to favor the formation of L-ribose, although an equilibrium mixture of sugars, including the starting material and other epimers, is typically produced. researchgate.net

Table 1: Conditions for Molybdenum-Catalyzed Epimerization of L-Arabinose to L-Ribose nih.gov
ParameterCondition
Starting MaterialL-arabinose (100 kg/m³)
CatalystMolybdenum(VI) oxide (MoO₃)
Catalyst Loading5 kg/m³
Solvent20% Methanol in Water
Temperature90°C
Yield of L-Ribose22%

Following the epimerization step, the resulting L-ribose is separated from the reaction mixture, often using chromatographic techniques like simulated moving bed (SMB) chromatography, before being used in the subsequent oxidation step to produce this compound. nih.gov

The direct synthesis of this compound is achieved through the oxidation of L-ribose. This transformation converts the aldehyde group at the C1 position of L-ribose into a carboxylic acid. Several oxidation protocols are available for this purpose, ranging from classic chemical oxidants to modern catalytic systems.

A well-established method for this type of aldose-to-aldonic acid conversion involves the use of bromine in an aqueous solution. orgsyn.org The reaction is typically performed under mild conditions to prevent over-oxidation or degradation of the carbohydrate backbone. For the analogous conversion of D-ribose to D-ribonolactone, bromine oxidation in the presence of a buffer like sodium bicarbonate is effective. orgsyn.org

More contemporary and environmentally benign methods utilize heterogeneous catalysts with molecular oxygen as the terminal oxidant. researchgate.net A prominent example is the palladium-bismuth on carbon (Pd-Bi/C) catalyst system. rsc.org This system allows for the selective oxidation of the aldehyde under controlled pH conditions, often at a pH of around 9, to prevent catalyst poisoning by the resulting aldonic acid. researchgate.netrsc.org The reaction progress can be monitored by high-performance liquid chromatography (HPLC). rsc.org

Table 2: Comparison of Oxidation Protocols for Ribose to Ribonic Acid
Oxidant/CatalystCo-reagents/ConditionsKey Features
Bromine (Br₂)Water, Sodium Bicarbonate (buffer)Classic, high-yielding method; requires handling of corrosive bromine. orgsyn.org
Pd-Bi/C CatalystO₂, Water, pH control (~9) with KOHHeterogeneous catalysis, uses O₂ as a green oxidant; catalyst can be recycled. rsc.org
Gold (Au) CatalystsO₂, WaterCan lead to overoxidation and by-products if not carefully controlled. researchgate.net

The synthesis of this compound is inherently stereoselective as it typically starts from a chiral precursor, L-arabinose or L-ribose, which already contains the required stereochemical information. The subsequent epimerization and oxidation reactions are designed to preserve the stereocenters at C3 and C4 while only modifying the configuration at C1 (oxidation) and C2 (epimerization). This substrate-controlled approach is the most common strategy for ensuring the correct L-ribo configuration.

Stereoselectivity in synthesis refers to the preferential formation of one stereoisomer over others. egrassbcollege.ac.in In the context of this compound synthesis, the reactions are diastereoselective, converting one diastereomer (L-arabinose) into another (L-ribose), which is then oxidized. The high fidelity of these transformations ensures that the final product is enantiomerically pure this compound, provided the starting material was enantiomerically pure. Advanced stereoselective strategies, such as those employing chiral catalysts or auxiliaries, are generally not required for the synthesis of the parent this compound but become crucial for the synthesis of complex derivatives where new stereocenters are introduced. egrassbcollege.ac.inrsc.org

In the multi-step synthesis of complex organic molecules, protecting groups are essential tools used to temporarily mask a reactive functional group to prevent it from reacting in a subsequent step. wikipedia.org This strategy is particularly vital in carbohydrate chemistry due to the presence of multiple hydroxyl (-OH) groups with similar reactivity. ontosight.aiontosight.ai

During the synthesis of this compound derivatives, protecting groups are employed to allow for selective modification of one specific hydroxyl group while the others remain unchanged. organic-chemistry.org For instance, to selectively functionalize the C5 hydroxyl group of this compound, the hydroxyls at C2 and C3 might first be protected.

Common protecting groups for hydroxyls in carbohydrate synthesis include:

Isopropylidene acetals: Formed by reacting the diol (e.g., the C2 and C3 hydroxyls) with acetone (B3395972) under acidic conditions. These are stable to many reaction conditions but can be removed with aqueous acid. orgsyn.org

Silyl (B83357) ethers (e.g., Trimethylsilyl (B98337) - TMS): These groups are often used to protect all hydroxyl groups simultaneously. ontosight.aiontosight.ai

Benzyl (B1604629) ethers: These are robust protecting groups that can be removed under hydrogenolysis conditions. numberanalytics.com

An orthogonal protection strategy, where different protecting groups that can be removed under distinct conditions are used in the same molecule, allows for sequential and selective deprotection and functionalization at various sites. organic-chemistry.orgnumberanalytics.comnumberanalytics.com

Catalytic systems are crucial for the efficient and selective chemical derivatization of this compound. While catalysts like Pd-Bi/C are used in its synthesis, other systems are employed to transform this compound into more complex structures. rsc.org Transition-metal-catalyzed reactions, for example, can be used to form C-C or C-N bonds at specific positions after selective protection of the hydroxyl groups.

For example, catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel could be used to reduce the carboxylic acid or lactone function if desired. Furthermore, rhodium catalysts have been used for the cyclopropanation of related nanotube structures, demonstrating a method for derivatization that could be adapted for functionalizing this compound intermediates. nih.gov The choice of catalyst is critical for achieving high yield and selectivity in the derivatization process, enabling the creation of a wide array of molecules for various research applications. nih.gov

Role of Protecting Group Strategies in this compound Synthesis

Synthesis of this compound Derivatives

This compound serves as a scaffold for the synthesis of numerous derivatives, with the γ-lactone form being a particularly common and useful intermediate.

This compound in solution exists in equilibrium with its cyclic ester forms, the 1,4-lactone (γ-lactone) and the 1,5-lactone (δ-lactone). The L-Ribono-1,4-lactone is often the thermodynamically favored product and can be isolated. biosynth.comresearchgate.net Synthesis of this lactone is typically achieved by acid-catalyzed intramolecular esterification of this compound.

Further derivatization often involves the protection of the hydroxyl groups. For example, 2,3-O-Isopropylidene-L-ribonic acid-1,4-lactone can be synthesized by treating the L-ribonolactone with acetone in the presence of an acid catalyst. chemicalbook.com This protected intermediate exposes the C5 hydroxyl group for selective modification. More complex derivatives, such as those incorporating oxazolidinyl groups, are synthesized through multi-step sequences involving protection, oxidation, and cyclization reactions, showcasing the versatility of this compound as a starting material in medicinal chemistry research. ontosight.aiontosight.ai

Lactone Formation in this compound Chemistry

This compound, an aldonic acid, exists in equilibrium with its corresponding lactones (cyclic esters) in solution. The most common and thermodynamically stable form is the five-membered γ-lactone, known as L-ribono-1,4-lactone. This intramolecular esterification occurs between the carboxylic acid at C1 and the hydroxyl group at C4.

The position of this equilibrium is highly dependent on environmental conditions, particularly pH. Mildly acidic conditions typically favor the formation of the lactone from the open-chain acid. The synthesis of L-ribono-1,4-lactone can be achieved through the oxidation of L-ribose. A common laboratory method involves the oxidation of the parent sugar with bromine in an aqueous solution buffered with sodium bicarbonate. orgsyn.orgufrgs.br Following the oxidation, the resulting L-ribonate salt is acidified, which promotes the cyclization to the lactone. The lactone can then be isolated and purified, often through crystallization. orgsyn.org This lactone is a key intermediate, for instance, in the synthesis of riboflavin (B1680620) (vitamin B2). google.com

Table 1: Synthesis of Aldono-1,4-lactones from Aldose Sugars

Starting MaterialKey ReagentsProductTypical ConditionsReference
L-Ribose1. Br₂, NaHCO₃ 2. AcidificationL-Ribono-1,4-lactoneAqueous solution, low temperature (e.g., <5°C) for oxidation, followed by workup and cyclization. orgsyn.orgufrgs.br
Potassium L-arabonateHeat in aqueous solutionPotassium L-ribonate (via epimerization)Epimerization at 130°-140° C, which can then be lactonized. google.com

Oxazolidinyl Derivatives of this compound: Synthetic Routes

The this compound scaffold can be elaborately modified to incorporate heterocyclic systems, such as oxazolidine (B1195125) rings. These derivatives are of interest due to their potential biological activities, including antiviral and antibacterial properties. ontosight.ai The synthesis of these complex molecules is a multi-step process that requires precise control over stereochemistry and the use of orthogonal protecting group strategies. ontosight.ai

A representative example is the synthesis of this compound, 5-C-[3-[(1,1-dimethylethoxy)carbonyl]-2,2-dimethyl-4-oxazolidinyl]-2,3,5-tris-O-(trimethylsilyl)-, γ-lactone. ontosight.aiguidechem.com The general synthetic approach involves:

Modification of the this compound backbone: An oxazolidinyl group is introduced at the C5 position. ontosight.ai This is typically achieved by reacting a suitably functionalized ribonic acid derivative with an amino alcohol.

Protection of functional groups: To control reactivity during the synthesis, various protecting groups are employed. The oxazolidine nitrogen is commonly protected with a tert-butyloxycarbonyl (Boc) group, while the hydroxyl groups on the ribonic acid moiety are protected with trimethylsilyl (TMS) groups. ontosight.aiontosight.ai

Lactonization: The final structure often incorporates the γ-lactone ring, which is formed either before or after the introduction of the heterocyclic moiety. ontosight.ai

These synthetic intermediates are valuable in medicinal chemistry for creating molecules designed to interact with specific biological targets like enzymes. ontosight.aiontosight.ai

Table 2: Example of a Complex Oxazolidinyl Derivative of this compound

Compound NameMolecular FormulaKey Structural FeaturesSynthetic UtilityReference
This compound, 5-C-[3-[(1,1-dimethylethoxy)carbonyl]-2,2-dimethyl-4-oxazolidinyl]-2,3,5-tris-O-(trimethylsilyl)-, γ-lactone, [5R(R)]-C₂₄H₄₉NO₈Si₃- L-Ribono-1,4-lactone core
  • C5-linked oxazolidine ring
  • Boc-protected nitrogen
  • TMS-protected hydroxyls
  • Intermediate in the synthesis of potential antiviral and antibacterial agents. ontosight.aiguidechem.com

    Isopropylidene Derivatives of this compound: Preparation and Utility

    The protection of vicinal diols is a cornerstone of carbohydrate chemistry. For this compound and its lactone, the cis-diols at the C2 and C3 positions are readily protected as an isopropylidene ketal (also known as an acetonide). This protecting group is stable under a wide range of reaction conditions but can be easily removed under mild acidic hydrolysis, making it highly useful in multi-step synthesis.

    The preparation of 2,3-O-isopropylidene-L-ribono-1,4-lactone is typically achieved by reacting L-ribono-1,4-lactone with acetone or a related acetone equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst like sulfuric acid. orgsyn.orgufrgs.br The reaction is generally clean and high-yielding.

    Table 3: General Procedure for Isopropylidene Protection of L-Ribono-1,4-lactone

    ReactantReagentsProductTypical ConditionsReference
    L-Ribono-1,4-lactoneAcetone, 2,2-dimethoxypropane, H₂SO₄ (catalytic)2,3-O-Isopropylidene-L-ribono-1,4-lactoneStirred at room temperature in excess acetone. orgsyn.orgufrgs.br

    The resulting 2,3-O-isopropylidene derivative leaves the C5 hydroxyl group free for further selective modification, such as oxidation, halogenation, or coupling reactions. researchgate.net This makes it a crucial intermediate for the synthesis of various nucleoside analogues and other complex natural products. orgsyn.org

    Other Strategically Modified this compound Scaffolds

    Beyond the common derivatives, the this compound scaffold can be strategically modified in numerous other ways to generate versatile synthetic intermediates. These modifications are designed to facilitate complex synthetic routes by introducing specific functionalities or protecting groups.

    Benzyl Ethers: The hydroxyl groups of this compound can be protected as benzyl ethers (e.g., 2,3,5-Tri-O-benzyl-L-ribonic acid-1,4-lactone). biosynth.com Benzyl groups are robust and stable to a wide variety of reaction conditions but can be removed by hydrogenolysis, providing an orthogonal protection strategy to acid-labile groups like isopropylidene ketals.

    Silyl Ethers: Bulky silyl ethers, such as the tert-butyldiphenylsilyl (TBDPS) group, can be selectively introduced. For example, 5-O-(tert-Butyldiphenylsilyl)-2-deoxy-L-ribonolactone has been synthesized from L-arabinose. tandfonline.com This scaffold is useful for syntheses requiring a deoxygenated position at C2.

    Deoxygenation: The removal of specific hydroxyl groups is a key strategic modification. The synthesis of 2-deoxy-L-ribonolactone derivatives highlights this, often proceeding through a phenoxythiocarbonyl intermediate followed by radical deoxygenation. tandfonline.com

    Halogenation and Epoxidation: Selective halogenation, for instance at the C5 position to give a 5-chloro-5-deoxy derivative, can be used to introduce a leaving group. This can facilitate subsequent reactions, such as intramolecular substitution with configurational inversion, to form epoxides or access different sugar configurations like L-lyxono-lactone from a D-ribonolactone precursor. researchgate.net

    Anhydro Derivatives: The formation of anhydro rings, such as in 4,5-anhydro-2,3-O-isopropylidene-D-ribonic acid benzyl ester, creates strained electrophilic intermediates that are useful for nucleophilic attack in the synthesis of complex molecules like salacinol (B1681389) analogues.

    Table 4: Examples of Strategically Modified this compound Scaffolds

    Scaffold TypeExample CompoundSynthetic Purpose/UtilityReference
    Benzylated2,3,5-Tri-O-benzyl-L-ribonic acid-1,4-lactoneOrthogonal protection of hydroxyl groups. biosynth.com
    Silylated & Deoxygenated5-O-(tert-Butyldiphenylsilyl)-2-deoxy-L-ribonolactoneSelective protection of C5-OH and removal of C2-OH. tandfonline.com
    Halogenated5-Chloro-5-deoxy-2,3-O-isopropylidene-D-ribonolactoneIntermediate for nucleophilic substitution and configurational inversion. researchgate.net
    Anhydro (Epoxide)4,5-Anhydro-2,3-O-isopropylidene-D-ribonic acid benzyl esterElectrophilic building block for coupling reactions.

    Biotechnological and Enzymatic Production of L Ribonic Acid

    Microbial Fermentation Strategies for L-Ribonic Acid Production

    Whole-cell biocatalysis using microorganisms is a prominent strategy for producing sugar acids. This approach leverages the cell's intact metabolic machinery, providing a cost-effective and robust production system. Research has centered on identifying natural producers and genetically engineering platform organisms for efficient this compound synthesis.

    Screening and Engineering of Producer Microorganisms

    The primary microorganisms identified for this compound production belong to the genus Gluconobacter, a type of acetic acid bacteria known for their potent oxidative capabilities. These bacteria possess membrane-bound dehydrogenases that can efficiently oxidize a variety of sugars and polyols.

    Gluconobacter Species: Strains such as Gluconobacter frateurii and Gluconobacter oxydans have been shown to effectively convert L-ribose into this compound. nih.govresearchgate.net Their natural ability stems from periplasmic, pyrroloquinoline quinone (PQQ)-dependent dehydrogenases that directly oxidize the substrate. nih.govresearchgate.net

    Engineered Yeasts and Bacteria: Beyond natural producers, metabolic engineering has enabled the use of well-characterized industrial microorganisms.

    Candida tropicalis: This yeast has been engineered to produce L-ribose from L-arabinose. By introducing an L-ribose isomerase gene from Acinetobacter calcoaceticus, the engineered strain could be a precursor for a two-step fermentation process to this compound. nih.gov

    Escherichia coli: As a workhorse in industrial biotechnology, E. coli is a prime candidate for engineering this compound production pathways. nih.govembopress.org Strategies involve introducing heterologous genes for key enzymes, such as dehydrogenases, to establish a synthetic pathway for the target product. researchgate.netnih.gov

    The following table summarizes key microorganisms studied for this compound production or the synthesis of its direct precursor, L-ribose.

    MicroorganismProduction FocusKey Engineering StrategyReference
    Gluconobacter frateuriiThis compoundUtilization of native oxidative pathways. nih.govresearchgate.net
    Gluconobacter oxydansSugar Acids (general)Known for its powerful membrane-bound dehydrogenases. osti.govnih.govmdpi.com
    Candida tropicalisL-Ribose (precursor)Expression of a codon-optimized L-ribose isomerase gene. nih.gov
    Escherichia coliL-Ribose (precursor)Expression of mannitol-1-dehydrogenase from Apium graveolens. nih.gov

    Substrate Utilization and Bioconversion Efficiency Studies

    The efficiency of bioconversion is a critical factor for the economic viability of this compound production. Studies have focused on quantifying yields from different substrates.

    L-Ribose as a Substrate: The most direct route is the oxidation of L-ribose. Whole-cell biotransformation using Gluconobacter frateurii has demonstrated a nearly stoichiometric conversion of L-ribose to L-ribonate. nih.gov In one study, incubating G. frateurii cells with 100 mM L-ribose resulted in the production of over 80 mM L-ribonate within a 24-hour period. researchgate.net

    L-Arabinose as a Substrate: L-arabinose is a more abundant and less expensive pentose (B10789219) sugar that can serve as an alternative starting material. The process involves an initial isomerization step to L-ribose. An engineered strain of Candida tropicalis was able to produce 6.0 g/L of L-ribose from an initial concentration of 30 g/L of L-arabinose, representing a conversion yield to the precursor of approximately 20% (w/w). nih.gov

    The table below presents findings on the efficiency of converting various substrates to this compound or its precursor.

    MicroorganismSubstrateProductTiter/YieldReference
    Gluconobacter frateurii100 mM L-RiboseThis compound>80 mM in 24h researchgate.net
    Engineered Candida tropicalis30 g/L L-ArabinoseL-Ribose6.0 g/L (20% w/w yield) nih.gov
    Engineered E. coli100 g/L RibitolL-Ribose55% conversion (17.4 g/L/day) nih.gov

    Enzymatic Biocatalysis in this compound Synthesis

    Using isolated enzymes for biocatalysis offers advantages such as high specificity, absence of byproduct formation, and simpler downstream processing compared to whole-cell fermentation. The focus here is on identifying potent enzymes and developing robust immobilization techniques to enable their reuse.

    Identification and Characterization of Key Enzymes

    The conversion of L-ribose to this compound is an oxidation reaction catalyzed by specific dehydrogenases.

    PQQ-Dependent Glycerol (B35011) Dehydrogenase (GLDH): A key enzyme identified for this transformation is the membrane-bound glycerol dehydrogenase from Gluconobacter species. nih.gov This enzyme, which uses pyrroloquinoline quinone (PQQ) as a cofactor, exhibits broad substrate specificity but is highly effective in oxidizing L-ribose. researchgate.net The reaction proceeds through the formation of L-ribono-1,5-lactone, which subsequently hydrolyzes spontaneously in the aqueous solution to form this compound. nih.govsci-hub.se

    Cryptic PQQ-Dependent Dehydrogenases: Research has also uncovered "orphan" or cryptic dehydrogenases with similar capabilities. A PQQ-dependent dehydrogenase from Gluconobacter sp. strain CHM43, designated PQQ-DH9, was characterized as a homolog of GLDH. nih.gov While it showed different affinities for linear substrates compared to GLDH, it readily oxidized cyclic substrates like L-ribose. sci-hub.se

    Other Dehydrogenases: Dehydrogenases from other organisms also show potential. For example, a D-arabinose dehydrogenase from the archaeon Sulfolobus solfataricus was found to be active on D-ribose, suggesting that related enzymes could be screened or engineered for activity on L-ribose. nih.gov

    Key properties of a representative enzyme are detailed in the table below.

    EnzymeSource OrganismCofactorSubstrate SpecificityReaction MechanismReference
    Glycerol Dehydrogenase (GLDH)Gluconobacter sp.PQQBroad (incl. L-ribose, D- and L-lyxoses)Oxidizes C1 of L-ribose to L-ribonolactone, which hydrolyzes to this compound. nih.gov
    PQQ-Dehydrogenase 9 (PQQ-DH9)Gluconobacter sp. CHM43PQQBroad (incl. L-ribose, cis-1,2-cyclohexanediol)Similar to GLDH, oxidizes L-ribose to this compound via a lactone intermediate. nih.govsci-hub.se

    Enzyme Immobilization Techniques for this compound Bioproduction

    For industrial applications, the reusability and stability of enzymes are paramount. Enzyme immobilization, which confines enzymes to a solid support, is a critical enabling technology. nih.gov While specific studies on immobilizing dehydrogenases for this compound are limited, techniques applied to similar enzymes for sugar acid production are directly relevant.

    Adsorption: This simple method involves the physical binding of enzymes to a carrier through weak interactions like van der Waals forces or ionic bonds. academie-sciences.fr For example, transaminases have been immobilized on hydrophobic resins for pharmaceutical synthesis. mdpi.com Silicate-based supports are also common for immobilizing enzymes like lipases via ionic adsorption. academie-sciences.fr

    Covalent Binding: This technique forms strong, stable covalent bonds between the enzyme and the support material, significantly reducing enzyme leaching. academie-sciences.fr Glyoxyl-agarose is a highly activated support that has been successfully used to immobilize and stabilize enzymes like formate (B1220265) dehydrogenase, a type of dehydrogenase. acs.org

    Entrapment: This method involves enclosing enzymes within the porous network of a polymer matrix, such as an alginate gel. mdpi.com Glucose dehydrogenase has been successfully immobilized in alginate gels within 3D-printed millireactors, a strategy that improves stability and allows for continuous flow processes. mdpi.com Another support, porous silica (B1680970) (e.g., SBA-15), has been used to immobilize engineered glucose dehydrogenase, showing high efficiency and reusability for producing gluconic acid. researchgate.netnih.gov

    The table below lists common supports and methods applicable to immobilizing dehydrogenases for this compound production.

    Immobilization MethodSupport MaterialEnzyme ExampleAdvantagesReference
    Covalent BindingGlyoxyl-AgaroseFormate DehydrogenaseHigh stability against pH and temperature changes; stabilizes quaternary structure. acs.org
    Adsorption / EntrapmentPorous Silica (MM-SBA-15)Glucose DehydrogenaseHigh immobilization efficiency (>98%); good reusability and stability. researchgate.netnih.gov
    EntrapmentAlginate GelGlucose DehydrogenaseSuitable for continuous flow reactors; improves operational stability. mdpi.com
    Covalent BindingFunctionalized MethacrylateTransaminaseEnables use in organic solvents; high enzyme recycling. researchgate.net

    Bioreactor Design and Optimization for Enzymatic Processes

    The efficient enzymatic synthesis of this compound is highly dependent on the design and optimization of the bioreactor system. The primary goal of the bioreactor is to provide a controlled environment that maximizes enzyme activity and stability, ensures efficient contact between the enzyme and the substrate (L-ribose), and facilitates high product yields. Key criteria for bioreactor design in enzymatic processes include ensuring adequate mass and heat transfer, maintaining low shear stress to prevent enzyme denaturation, and enabling efficient mixing. uminho.ptresearchgate.net

    Commonly employed bioreactors for enzymatic conversions are Stirred Tank Bioreactors (STBRs) and Membrane Bioreactors (MBRs). researchgate.net

    Membrane Bioreactors (MBRs): MBRs represent a significant advancement for enzymatic processes as they integrate the reaction and separation steps into a single unit. mdpi.com In an MBR setup, the enzyme is retained within the reactor by a semi-permeable membrane, while the smaller product molecules, like this compound, can pass through. This configuration offers two main advantages: it allows for the continuous removal of the product, which can alleviate product inhibition, and it enables the reuse of the costly enzyme, significantly improving process economics. mdpi.com Ultrafiltration membranes are typically used for this purpose. mdpi.com

    Other promising configurations include pneumatically agitated bioreactors, such as bubble column and gas-lift reactors, which are noted for lower energy consumption compared to STBRs. researchgate.net

    Optimization of the bioreactor environment is critical for maximizing productivity. Key parameters that must be controlled include:

    Temperature: Enzymes have an optimal temperature range for activity. For most enzymatic saccharification processes, this is typically between 45 and 55°C. uminho.pt

    pH: The pH of the reaction medium must be maintained at the enzyme's optimum, which for many relevant enzymes is in the acidic range of 4.0–5.0. uminho.pt

    Substrate and Enzyme Concentration: The ratio of substrate to enzyme is a crucial factor. High substrate loading is desirable for economic feasibility, but it can lead to mass transfer limitations and product inhibition. researchgate.net

    Mixing: Efficient mixing ensures that the substrate is consistently available to the enzyme and prevents gradients in temperature or pH. uminho.pt

    The following table summarizes the key features of common bioreactor types for enzymatic synthesis.

    Bioreactor TypeAgitation MethodKey AdvantagesKey Challenges
    Stirred Tank Bioreactor (STBR) Mechanical (Impeller)Good mixing and heat transfer; versatile and widely understood technology. microbenotes.comHigh shear stress can deactivate enzymes; enzyme recovery is a separate step. uminho.pt
    Membrane Bioreactor (MBR) Mechanical or PneumaticCombines reaction and separation; allows for enzyme reuse and reduces product inhibition. mdpi.comMembrane fouling can occur; higher initial capital cost.
    Pneumatically Agitated Reactors (e.g., Bubble Column, Gas-Lift) Gas SpargingLow shear stress; lower energy consumption compared to STBRs. researchgate.netMixing may be less intense; potential for foaming.

    Downstream Processing and Purification Methodologies in Bioproduction

    A comprehensive downstream processing strategy for a sugar acid like this compound, drawing parallels from similar processes like lactobionic acid recovery, would involve a multi-step approach. researchgate.netmdpi.com

    Initial Recovery and Clarification: The first step is to separate the soluble product from insoluble particles, primarily the enzyme (if not immobilized).

    Centrifugation: This is often used to separate the bulk of the biocatalyst (enzyme) from the liquid reaction mixture. nih.gov

    Microfiltration: Following centrifugation, microfiltration can be employed to remove any remaining fine particles and clarify the solution. This step is crucial for preparing the product stream for subsequent high-resolution purification steps and can also help in removing potential microbial contaminants or endotoxins. mdpi.com

    Intermediate Purification and Concentration: This stage aims to remove soluble impurities and concentrate the product.

    Adsorption with Activated Carbon: Activated carbon treatment is an effective method for removing color and other organic impurities from the solution. researchgate.net

    Ultrafiltration/Diafiltration (UF/DF): Ultrafiltration is used to concentrate the this compound solution. mt.com It can be followed by diafiltration, a process where the buffer is exchanged to further remove salts and other small molecule impurities, preparing the product for the final purification steps. mt.combiomanufacturing.org

    Evaporation: To further concentrate the product stream, evaporation under reduced pressure can be utilized, which removes water and increases the concentration of this compound. researchgate.net

    Final Purification and Product Formulation: The final steps are designed to achieve high product purity.

    Precipitation/Crystallization: This is a highly effective method for purifying sugar acids. The addition of a solvent in which the acid has low solubility, such as ethanol (B145695), can induce precipitation or crystallization. researchgate.netmdpi.com The product can then be recovered as a solid. Research on lactobionic acid has shown that precipitation with ethanol can yield a high-purity white powder. mdpi.com

    Freeze Drying (Lyophilization): After purification, the product may be freeze-dried. This process removes water via sublimation, yielding a stable, dry powder product without subjecting it to high temperatures that could cause degradation. researchgate.net

    The following table, based on a study of lactobionic acid, illustrates how different combinations of downstream processing steps can be used to achieve product purification.

    Downstream Pathway CodeCentrifugationActivated CarbonMicrofiltrationEvaporationPrecipitation with EthanolCrystallizationFreeze DryingFinal Product FormPurity
    A White Powder95 ± 2%
    B Crystalline-
    C White Powder-
    D Amorphous Powder-

    This table is adapted from a study on lactobionic acid purification and demonstrates potential pathways for this compound. researchgate.net

    Biochemical Pathways and Metabolic Roles of L Ribonic Acid in Biological Systems

    L-Ribonic Acid as a Metabolite in Prokaryotic Systems

    In the microbial world, the ability to utilize a wide array of carbon sources is a significant advantage. This compound, derived from the corresponding sugar L-ribose, is one such carbon source for certain bacteria, which have evolved specific catabolic pathways to process it.

    Catabolism of this compound in Specific Bacterial Taxa

    The catabolism of this compound has been identified in several bacterial species, each with unique enzymatic machinery. For instance, in Mycobacterium smegmatis, the degradation of L-ribonate proceeds through a pathway involving enzymes that also act on other sugar acids like D-ribonate and D/L-lyxonate. nih.gov This pathway involves the oxidation of the sugar acid to a keto-intermediate, followed by isomerization and decarboxylation. nih.gov

    In the acetic acid bacterium Gluconobacter frateurii, L-ribose can be oxidized to L-ribonate. nih.gov This conversion is catalyzed by a membrane-bound pyrroloquinoline quinone (PQQ)-dependent glycerol (B35011) dehydrogenase, which, despite its name, shows activity towards several aldopentoses. nih.gov The proposed mechanism involves the oxidation of the pyranose form of L-ribose to L-ribonolactone, which is then spontaneously hydrolyzed to L-ribonate. nih.gov

    While L-ribose itself is not a common natural sugar, some prokaryotes, like Acinetobacter sp. DL-28, express a novel L-ribose isomerase that can convert L-ribose to L-ribulose, indicating a potential metabolic route for L-ribose utilization. nih.gov

    Role of this compound in Microbial Sugar Acid Metabolism

    This compound is part of a broader network of microbial sugar acid metabolism. researchgate.net Bacteria possess transporters for various sugar acids, which are often converted from their corresponding sugars in the periplasm before being brought into the cell. researchgate.net The metabolism of these acids is crucial for bacteria that inhabit environments rich in decaying plant matter or other sources of diverse carbohydrates.

    The catabolic pathways for sugar acids often converge on central metabolic intermediates. For example, in some archaea, the degradation of D-ribose (and by extension, D-ribonate) leads to α-ketoglutarate, an intermediate of the citric acid cycle. nih.govnih.gov While this specific pathway is for the D-isomer, it highlights the general strategy of funneling diverse sugar acids into core metabolic routes. The enzymes involved in these pathways, such as dehydratases and aldolases, can sometimes exhibit broad substrate specificity, allowing a single set of enzymes to handle multiple types of sugar acids. nih.govnih.govmdpi.com

    Interplay with Other Sugar Alcohols and Sugar Acids in Microbial Environments

    In natural microbial communities, the metabolism of this compound does not occur in isolation. It is interconnected with the metabolism of other sugar alcohols and sugar acids. For example, studies on the gut microbiome have shown that the presence of certain bacteria can lead to an increase in sugar acids, including ribonic acid, suggesting a complex interplay of production and consumption among different microbial species. researchgate.net

    The enzymes involved in L-ribonate metabolism can also act on other sugar acids. As seen in Mycobacterium smegmatis, the same set of dehydrogenases and an isomerase can catabolize L-ribonate, D-ribonate, and D/L-lyxonate. nih.gov This enzymatic promiscuity is a common theme in microbial metabolism, allowing for metabolic flexibility in environments where the available carbon sources may vary. mdpi.com Furthermore, the degradation of L-rhamnose in some bacteria and fungi produces L-lactaldehyde, which is then further metabolized, showcasing how different sugar metabolic pathways can be linked. nih.gov

    This compound in Eukaryotic Metabolic Networks

    In eukaryotes, this compound is primarily considered a metabolite derived from L-ribose, although its metabolic significance and interactions with central pathways are less well-defined compared to its D-counterpart.

    This compound as a Derived Metabolite from Ribose

    L-Ribose is an unnatural sugar, and its metabolism in eukaryotes is not as well-established as that of D-ribose, a fundamental component of RNA and various coenzymes. nih.govwikipedia.org However, some fungi have been shown to metabolize L-arabinose, another pentose (B10789219) sugar, through pathways that could potentially intersect with L-ribose metabolism. fems-microbiology.org The conversion of L-ribose to this compound has been observed in some fungal species. For example, in Aspergillus niger, a D-galacturonate reductase has been shown to have some activity on L-galactonate, a compound structurally similar to L-ribonate. vtt.fi While direct evidence for the widespread enzymatic conversion of L-ribose to this compound in eukaryotes is limited, the presence of this compound has been detected in various biological samples, including those from plants and animals, suggesting that pathways for its formation and metabolism exist. nih.govredalyc.orgresearchgate.netsemanticscholar.org

    Intermediary Metabolism and Pentose Phosphate (B84403) Pathway Interactions

    The Pentose Phosphate Pathway (PPP) is a central metabolic route for the synthesis of NADPH and pentose sugars, including D-ribose-5-phosphate. nih.govnih.gov The non-oxidative branch of the PPP interconverts various sugar phosphates, connecting pentose metabolism with glycolysis. biorxiv.orgnih.gov

    While this compound is not a direct intermediate of the canonical PPP, its metabolism could potentially intersect with it. The degradation of L-ribonate in prokaryotes often leads to intermediates that can enter central metabolic pathways. nih.gov In eukaryotes, if L-ribonate were to be metabolized, it would likely be converted into intermediates that could enter glycolysis or the PPP. For instance, the catabolism of D-ribonate in Mycobacterium smegmatis produces D-erythrulose, which can be phosphorylated to enter the PPP. nih.gov A similar conversion for L-erythrulose derived from L-ribonate could be envisaged.

    The regulation of the PPP is tightly linked to the cell's demand for NADPH and biosynthetic precursors. nhri.org.twmdpi.com In fungi, the PPP is crucial for providing NADPH for processes like nitrate (B79036) assimilation. embopress.org Any metabolic flux from this compound that generates intermediates of the PPP or glycolysis would be subject to the complex regulatory networks that govern these central pathways. However, the specific enzymes and regulatory mechanisms that would integrate L-ribonate metabolism into the eukaryotic central metabolic network remain an area for further investigation.

    This compound in Secondary Metabolite Research

    This compound, a sugar acid, has been identified as a secondary metabolite in various biological systems. While its direct role as a precursor or key intermediate in the natural biosynthetic pathways of other complex secondary metabolites is not extensively documented, its presence in organisms known for producing a rich array of secondary metabolites suggests its integration into these complex metabolic networks. Research in this area has primarily focused on the identification of this compound in various species and its synthetic use as a starting material for the chemical synthesis of complex molecules.

    Identification in Natural Sources

    This compound has been detected in a variety of plant and microbial species. These findings are often the result of metabolomic studies aimed at cataloging the chemical diversity within an organism.

    For instance, studies on the chemical composition of the asparagus bean (Vigna unguiculata (L.) Walp.) have identified this compound in the pods of the plant. In a comprehensive analysis of the primary and secondary metabolite profiles of different lines of the flax genetic collection (Linum usitatissimum L.), ribonic acid was identified as one of the organic acids present in the seeds. Furthermore, research on the bark of the starfruit tree (Averrhoa carambola L.) has also revealed the presence of ribonic acid among other secondary metabolites.

    In the microbial kingdom, certain species of Streptomyces, a genus renowned for its prolific production of antibiotics and other bioactive secondary metabolites, have been found to contain ribonic acid derivatives. For example, a study on a local isolate of Streptomyces nigra identified a derivative of ribonic acid, 2-desoxy-tetrakis-O-(trimethylsilyl)-ribonic acid, through GC-MS analysis of its pigment extract. amazonaws.com

    The following table summarizes the key findings regarding the identification of this compound in various organisms:

    OrganismPart of OrganismResearch FocusKey Finding
    Vigna unguiculata (L.) Walp. (Asparagus Bean)PodsComposition of primary and secondary metabolites.Identification of ribonic acid.
    Linum usitatissimum L. (Flax)SeedsProfiles of biologically active compounds.Presence of ribonic acid among organic acids.
    Averrhoa carambola L. (Starfruit)BarkIdentification of secondary metabolites.Detection of ribonic acid. escholarship.org
    Streptomyces nigra-Characterization of pigment extract.Identification of a ribonic acid derivative. amazonaws.com

    Synthetic Applications in Secondary Metabolite Research

    While the natural biosynthetic role of this compound as a precursor remains an area for further investigation, its chemical structure makes it a valuable starting material for the synthesis of complex natural products. A notable example is the use of D-ribonic acid-1,4-lactone, a derivative of ribonic acid, in the stereoselective synthesis of the (Z)-enamide fragment of chondrochloren. researchgate.net Chondrochloren is a secondary metabolite known for its antibiotic properties. researchgate.net This synthetic pathway highlights the potential of ribonic acid and its derivatives as chiral building blocks for the laboratory synthesis of medicinally important secondary metabolites. researchgate.net

    The research in this area underscores the importance of this compound in the broader field of secondary metabolite studies. While its direct biosynthetic roles are still being elucidated, its confirmed presence in diverse organisms and its utility in chemical synthesis position it as a compound of interest for future research into the intricate web of secondary metabolism.

    Advanced Analytical Methodologies for L Ribonic Acid Research

    Chromatographic Separation Techniques for L-Ribonic Acid

    Chromatography is a fundamental technique for separating mixtures into their individual components. wikipedia.org In the context of this compound research, various chromatographic methods are utilized to isolate it from complex samples, a crucial step for subsequent analysis.

    High-Performance Liquid Chromatography (HPLC) Methodologies

    High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally unstable compounds like this compound. ijpsjournal.com The principle of HPLC relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. ijpsjournal.com For the analysis of organic acids such as this compound, specific HPLC columns and mobile phases are employed to achieve optimal separation.

    A common approach involves the use of an Acclaim® OA column with a mobile phase consisting of an aqueous solution of sodium sulfate (B86663) with methanosulfonic acid as a pH modifier. researchgate.net Detection is typically carried out using a UV-DAD detector set at 210 nm. researchgate.net This method has been successfully applied to quantify organic acids in various food products. researchgate.net The simplicity and use of an environmentally friendly aqueous mobile phase under isocratic conditions make this a valuable method. researchgate.net

    Table 1: Example of HPLC Parameters for Organic Acid Analysis

    ParameterValue
    Column Acclaim® OA, 5 µm, 120 Å (4.0 × 250 mm)
    Mobile Phase 200 mM Na2SO4 with 0.55 mL/L methanosulfonic acid
    Detector UV-DAD at 210 nm
    Flow Rate 0.3 mL/min
    Column Temperature 30 °C
    Run Time < 20 min

    This table illustrates a typical set of parameters for the HPLC analysis of organic acids, which can be adapted for this compound. researchgate.net

    Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

    Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. wikipedia.org For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. ajgreenchem.com This typically involves methoximation followed by silylation. nih.gov

    In a typical GC-MS analysis of this compound, the derivatized sample is injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. ajgreenchem.comupm.edu.my The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. ajgreenchem.com GC-MS has been instrumental in metabolite profiling studies, identifying this compound in various biological samples like red chili puree and mangosteen fruit tissues. ajgreenchem.comupm.edu.my

    Table 2: Typical GC-MS Parameters for this compound Metabolite Profiling

    ParameterValue
    Derivatization Methoximation followed by silylation with MSTFA + 1% TMCS
    Column Elite 5MS (5% diphenyl 95% dimethylpolysiloxane, 30.0 m × 0.25 mm ID × 250 µm)
    Carrier Gas Helium
    Injection Mode Split or Splitless
    Oven Temperature Program Initial hold at 70-80°C, followed by ramps to ~300-330°C
    Ionization Mode Electron Ionization (EI) at 70 eV
    Mass Analyzer Quadrupole or Time-of-Flight (TOF)

    This table provides a general overview of GC-MS parameters that can be used for the analysis of this compound after derivatization. ajgreenchem.comnih.govupm.edu.my

    Other Advanced Chromatographic Approaches

    Besides HPLC and GC-MS, other advanced chromatographic techniques can be applied to this compound research. These include:

    Thin-Layer Chromatography (TLC): A simple and rapid technique for the separation and qualitative identification of compounds. wikipedia.org this compound lithium salt has been characterized with a purity of ≥95.0% by TLC. sigmaaldrich.com

    Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is effective for separating charged molecules like organic acids. nih.gov

    Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity. nih.gov

    Spectroscopic and Spectrometric Characterization of this compound

    Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of this compound. These methods provide detailed information about the molecular structure and composition of the compound.

    Mass Spectrometry Applications in Structural Elucidation and Quantification

    Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. ajgreenchem.com In conjunction with chromatographic separation methods like GC or LC, MS provides both qualitative and quantitative data. nih.gov For this compound, MS is used to confirm its molecular weight and to deduce its structure by analyzing the fragmentation patterns of the ionized molecule. nih.govhmdb.ca The Human Metabolome Database contains predicted and experimental GC-MS spectra for ribonic acid, which can be used as a reference for its identification. hmdb.ca

    Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure of a molecule. nih.gov Both ¹H and ¹³C NMR are used to characterize this compound and its derivatives. nih.gov For instance, the ¹H NMR spectrum of D-ribono-1,4-lactone, a related compound, shows characteristic shifts for the protons in the molecule. nih.gov Similarly, ¹³C NMR provides information about the carbon skeleton. spectrabase.com Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can be used to correlate proton and carbon signals, further aiding in the structural assignment. nih.gov

    Advanced Optical Spectroscopy Studies

    Advanced optical spectroscopy methods are powerful tools for elucidating the three-dimensional structure of chiral molecules like this compound in solution. wikipedia.org These techniques are highly sensitive to the spatial arrangement of atoms and functional groups, providing detailed conformational information. wikipedia.org

    Vibrational circular dichroism (VCD) and Raman optical activity (ROA) are two such chiroptical spectroscopic techniques. cas.cz VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ROA measures the difference in Raman scattering intensity for left and right circularly polarized incident light. cas.czbruker.com Both techniques are exquisitely sensitive to the stereochemistry and conformational flexibility of molecules. cas.cznih.gov

    For flexible molecules like sugar acids, including this compound, the interpretation of VCD and ROA spectra can be complex due to the free rotation of hydroxyl groups and the carbon-carbon backbone. nih.gov To address this, computational methods, such as those based on density functional theory (DFT), are often employed in conjunction with experimental data to simulate the spectra for different conformers. wikipedia.orgacs.org By comparing the calculated spectra with the experimental ones, researchers can determine the most probable conformations present in the solution. acs.org

    For instance, studies on similar sugar acids like gluconic acid have successfully used a combination of molecular dynamics (MD) simulations and quantum mechanical (QM) calculations to interpret their ROA spectra. nih.govacs.orgbiorxiv.org This integrated approach allows for the conformational averaging of the spectra, providing a more accurate representation of the molecule's behavior in solution. nih.govacs.org Such methodologies can be applied to this compound to gain insights into its conformational landscape.

    Circular dichroism (CD) spectroscopy in the UV-Vis region is another valuable technique. While the chromophores in this compound (primarily the carboxylic acid group) are not intensely absorbing, CD spectroscopy can still provide information about the chiral environment. researchgate.netnih.govphotophysics.com The technique is particularly useful for studying how the molecule's conformation changes in response to its environment, such as pH or solvent polarity. nih.gov

    Integrated Omics Approaches for this compound Metabolomics

    The study of this compound within a complex biological system benefits greatly from integrated "omics" approaches, particularly metabolomics. These strategies allow for the comprehensive identification and quantification of metabolites, including this compound, in biological samples.

    Untargeted Metabolomics in Identifying this compound in Biological Samples

    Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to obtain a broad metabolic snapshot. This approach is particularly useful for discovering novel biomarkers and understanding global metabolic changes. In the context of this compound, untargeted metabolomics can reveal its presence in various biological matrices, such as urine, plasma, or cell extracts, even without prior knowledge of its existence in that sample.

    The typical workflow for untargeted metabolomics involves sample preparation, followed by analysis using high-resolution mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). The resulting data contains a vast number of metabolic features, each characterized by its retention time and mass-to-charge ratio (m/z).

    Identifying this compound within this complex dataset involves comparing its experimental m/z and retention time with those of an authentic this compound standard or with entries in spectral databases. High-resolution mass spectrometry provides the accurate mass measurement necessary to predict the elemental composition of the molecule. For this compound (C5H10O6), the theoretical exact mass can be calculated and compared against the measured mass.

    Targeted Metabolomics for Quantitative Analysis of this compound

    Once this compound has been identified as a metabolite of interest, targeted metabolomics can be employed for its accurate and precise quantification. Unlike the broad-spectrum approach of untargeted metabolomics, targeted analysis focuses on a predefined set of metabolites. This method offers higher sensitivity, selectivity, and quantitative accuracy.

    In a targeted assay for this compound, a specific analytical method is developed and optimized. This typically involves using a stable isotope-labeled internal standard of this compound to correct for variations in sample preparation and instrument response. The most common analytical platform for targeted metabolomics is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    The LC-MS/MS method is set up to specifically monitor for the precursor ion of this compound and its characteristic product ions generated through collision-induced dissociation. This technique, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides a high degree of specificity, allowing for reliable quantification even in complex biological matrices.

    Table 1: Example of LC-MS/MS Parameters for Targeted Analysis of this compound

    Parameter Value
    Precursor Ion (m/z) [Value corresponding to deprotonated this compound]
    Product Ion 1 (m/z) [Specific fragment ion m/z]
    Product Ion 2 (m/z) [Another specific fragment ion m/z]
    Collision Energy (eV) [Optimized value]
    Retention Time (min) [Value determined by the LC method]

    Note: The specific values in this table would need to be determined experimentally.

    Data Analysis and Bioinformatics in Metabolite Identification

    The large and complex datasets generated by metabolomics experiments necessitate sophisticated data analysis and bioinformatics tools for interpretation. The process of identifying a metabolite like this compound from raw data involves several key steps:

    Peak Picking and Alignment: The raw data from the LC-MS or GC-MS is processed to detect and quantify the intensity of metabolic features (peaks) across different samples. Alignment algorithms are then used to correct for small variations in retention time between runs.

    Database Searching: The experimental mass and retention time of a feature of interest are compared against metabolomics databases. These databases contain information on thousands of known metabolites, including their mass, chemical formula, and in some cases, tandem mass spectra and retention times.

    Tandem Mass Spectrometry (MS/MS) Fragmentation Matching: For definitive identification, the fragmentation pattern (MS/MS spectrum) of the unknown feature is acquired and compared to the MS/MS spectrum of a known standard of this compound or to a spectral library.

    Statistical Analysis: Once identified and quantified, statistical methods are applied to the data to determine if the levels of this compound are significantly different between experimental groups. This can help to elucidate its biological role.

    Bioinformatics platforms and software are essential for managing and analyzing this data. These tools often integrate various data processing and statistical analysis functions, as well as providing links to metabolic pathway databases, which can help to place the findings about this compound into a broader biological context.


    Theoretical and Computational Studies on L Ribonic Acid

    Molecular Modeling and Simulation of L-Ribonic Acid Structure

    Molecular modeling and simulation techniques are fundamental to understanding the three-dimensional structure and conformational dynamics of this compound. These methods use classical mechanics to approximate the potential energy of a system, allowing for the exploration of its conformational landscape. umich.edu

    Molecular dynamics (MD) simulations, for instance, compute the trajectory of atoms and molecules over time by solving Newton's equations of motion. libretexts.org This provides a detailed view of how this compound behaves in different environments, such as in solution. The simulations rely on force fields, which are sets of parameters that define the energy of the molecule as a function of its atomic coordinates, including terms for bond stretching, angle bending, and torsional angles. libretexts.org

    Conformational analysis is a key aspect of modeling this compound. Due to the flexibility of its carbon chain and the rotational freedom of its hydroxyl groups, this compound can adopt numerous conformations. The relative energies of these conformers determine the molecule's predominant shape. Computational methods can identify stable conformers and the energy barriers between them. researchgate.net For related molecules like ribonucleosides, graphical methods based on the pseudorotational concept and Karplus equation have been used to determine conformational equilibria from NMR data. nih.gov While specific molecular dynamics simulations focused solely on this compound are not extensively documented in publicly available literature, the principles are well-established from studies on similar molecules like nucleic acids and other sugar acids. nih.govrsc.org

    Table 1: Key Computational Methods in Molecular Modeling

    Method Description Application to this compound
    Energy Minimization Finds the lowest energy conformation of a molecule (a local or global minimum on the potential energy surface). Predicting the most stable, "ground-state" structure of this compound in a vacuum or solvent.
    Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time, providing insights into dynamic processes. libretexts.org Studying the conformational changes, flexibility, and interactions of this compound with solvent molecules.

    | Conformational Search | Systematically or randomly explores the possible conformations of a molecule to identify low-energy structures. | Identifying the family of stable conformers of this compound and their relative populations. researchgate.net |

    Quantum Chemical Calculations on this compound Reactivity

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of electronic structure and are used to predict the reactivity of molecules. redalyc.org DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between accuracy and computational cost. nih.gov

    These calculations can elucidate various aspects of this compound's reactivity:

    Electron Distribution: Mapping the electron density and electrostatic potential helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. For this compound, the oxygen atoms of the carboxyl and hydroxyl groups are expected to be nucleophilic centers.

    Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial reactivity descriptors. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap indicates the chemical stability of the molecule. mdpi.com

    Chemical Descriptors: DFT can be used to calculate a range of reactivity indices, such as chemical potential, hardness, and the Fukui function, which predicts the most likely sites for nucleophilic or electrophilic attack. redalyc.org

    A study using DFT calculations investigated the structure and properties of a dimethyltin(IV) complex with D-ribonic acid, the enantiomer of this compound. acs.orgresearchgate.net The calculations helped to interpret experimental NMR data and provided insights into the coordination of the tin atom with the hydroxyl and carboxyl groups of the ribonic acid ligand. acs.orgresearchgate.net Such studies demonstrate the power of quantum chemistry to model the interaction between sugar acids and metal ions, which is crucial for understanding their biological roles and potential applications.

    Table 2: Quantum Chemical Reactivity Descriptors

    Descriptor Definition Relevance to this compound Reactivity
    HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the tendency to donate electrons (nucleophilicity). The hydroxyl and carboxyl groups contribute significantly to the HOMO.
    LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the tendency to accept electrons (electrophilicity).
    HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com

    | Electrostatic Potential | The potential energy experienced by a positive charge at various points around the molecule. | Reveals electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrostatic interactions. |

    In Silico Predictions of Metabolic Pathways Involving this compound

    In silico methods are increasingly used to reconstruct and predict metabolic pathways, bridging the gap between genomic data and cellular function. nih.govnih.gov These computational approaches use databases of known enzymes and reactions to predict the metabolic fate of a given compound within an organism.

    For this compound, in silico predictions suggest its involvement in several biological processes. A study using the PASS (Prediction of Activity Spectra for Substances) online tool predicted that ribonic acid could act as a lipid metabolism regulator and an NADPH peroxidase inhibitor. japsonline.com The inhibition of NADPH peroxidase is significant as this enzyme is involved in producing reactive oxygen species (ROS), suggesting a potential role for this compound in mitigating oxidative stress. japsonline.com The same study also predicted that ribonic acid would have low absorption in the human intestine. japsonline.com

    Furthermore, its enantiomer, D-Ribonic acid, has been identified as a metabolite derived from D-Ribose and is thought to be involved in mitochondrial energy production. medchemexpress.com While the metabolic pathways for L-sugars can differ significantly from their D-counterparts, the study of D-Ribonic acid's metabolism provides a valuable starting point for generating hypotheses about the potential roles of this compound. Computational pathway reconstruction tools, such as those found in Pathway Tools, can be used to explore potential enzymatic reactions involving this compound based on known enzyme specificities. nih.govnih.gov

    Table 3: Predicted Bioactivities of Ribonic Acid from In Silico Screening

    Predicted Activity Potential Implication Source
    NADPH peroxidase inhibitor Regulation of oxidative stress japsonline.com
    Lipid metabolism regulator Involvement in lipid homeostasis japsonline.com

    Computational Approaches to Enzyme-Substrate Interactions with this compound

    Understanding how this compound interacts with enzymes is key to unraveling its biological function. Computational techniques like molecular docking and molecular dynamics (MD) simulations are invaluable for studying these interactions at a molecular level. numberanalytics.com

    Molecular Docking is a method used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., an enzyme) to form a stable complex. ajol.info The process involves sampling many possible conformations of the ligand in the enzyme's active site and scoring them based on factors like electrostatic and van der Waals interactions. ajol.info

    A pertinent example involves a derivative, D-(+)-ribonic acid gamma-lactone, which was identified in an in silico screening study as a potent inhibitor of the acetylcholinesterase (AChE) enzyme, a target for Alzheimer's disease treatment. researchgate.net Molecular docking and subsequent MD simulations revealed its binding mode and stability within the enzyme's active site. researchgate.net In another study, heterocyclic compounds synthesized from D-(+)-ribonic gamma-lactone were investigated as potential inhibitors of HIV integrase. researchgate.net

    Future Perspectives and Research Trajectories for L Ribonic Acid

    Novel Synthetic Routes and Process Intensification

    The development of efficient and stereospecific synthetic methods is crucial for advancing research and potential applications of L-Ribonic acid and its derivatives.

    Novel Synthetic Routes: Current research is focused on developing new and improved methods for the synthesis of this compound and its derivatives. ontosight.ai One of the major challenges lies in controlling the stereochemistry of the molecule, which is critical for its biological activity. ontosight.ai Some of the more advanced synthetic routes start from D-ribonic acid 1,4-lactone. researchgate.net For instance, a nine-step enantiospecific synthesis of (-)-aristeromycin from D-ribonic acid γ-lactone has been reported. acs.org The synthesis of complex this compound derivatives often involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and lactonization. ontosight.ai These processes require precise control to achieve the desired stereochemistry and minimize byproducts. ontosight.ai The use of protecting groups like tert-butyloxycarbonyl (Boc) and trimethylsilyl (B98337) (TMS) is a key strategy to manage the reactivity of hydroxyl groups during synthesis. ontosight.ai

    Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. orientjchem.org For the synthesis of this compound, this could involve the use of microreactors to improve reaction control and yield. orientjchem.org The principles of process intensification, such as maximizing the effectiveness of molecular interactions and optimizing driving forces, can be applied to create innovative and more sustainable production methods for this compound. aiche.org

    A comparison of traditional and potential intensified synthesis methods is presented below:

    FeatureTraditional SynthesisProcess Intensification
    Reaction Vessel Large batch reactorsMicroreactors, continuous flow reactors
    Heat & Mass Transfer Often limitedEnhanced
    Reaction Time Can be lengthySignificantly reduced
    Byproduct Formation Higher potentialMinimized
    Scalability Can be challengingMore straightforward

    Discovery of Undiscovered Metabolic Roles and Pathways

    While some metabolic roles of this compound are known, there is a vast potential for discovering new pathways and functions.

    Metabolic Roles: this compound is a sugar acid that can be found in various organisms. hmdb.ca It is known to be involved in the pentose (B10789219) phosphate (B84403) pathway, a fundamental metabolic route that produces NADPH and the precursors for nucleotide synthesis. lumenlearning.com Recent studies have linked plasma levels of ribonic acid to various health conditions. For example, elevated levels have been associated with an increased risk of diabetic complications such as retinopathy, nephropathy, and diabetic foot ulcers. medrxiv.org Furthermore, research suggests a connection between ribonic acid levels and all-cause mortality in individuals with chronic kidney disease. medrxiv.org In plants, the accumulation of ribonic acid, among other organic acids, has been associated with improved drought tolerance. capes.gov.brresearchgate.net

    Metabolic Pathways: The pentose phosphate pathway is a key metabolic route that runs parallel to glycolysis and is crucial for generating NADPH and the precursors for nucleotide synthesis. lumenlearning.com this compound is involved in this pathway. Research in plants has shown that under drought stress, certain treatments can lead to an accumulation of ribonic acid, suggesting its role in stress response metabolic pathways. capes.gov.brresearchgate.net The elucidation of how this compound interacts with other metabolic pathways is an important area for future research. nih.gov

    Advancements in Analytical Sensitivity and Specificity

    The ability to accurately detect and quantify this compound in complex biological samples is essential for understanding its roles in health and disease.

    Analytical Sensitivity: Analytical sensitivity refers to the smallest amount of a substance that a test can accurately measure. immqas.org.uk For this compound, increasing the sensitivity of detection methods is crucial, especially when analyzing samples with low concentrations of the analyte. nih.gov Techniques like mass spectrometry (MS) offer high sensitivity for the detection of metabolites like this compound. mdpi.com The limit of detection (LOD) is a key parameter for assessing analytical sensitivity. nih.gov

    Analytical Specificity: Analytical specificity is the ability of a method to measure only the substance of interest, without interference from other components in the sample. immqas.org.uk In the context of this compound, this means distinguishing it from other structurally similar sugar acids. hmdb.ca Techniques like chromatography, often coupled with mass spectrometry (e.g., GC-MS or LC-MS), are powerful tools for achieving high specificity by separating this compound from other compounds before detection. nih.govsolubilityofthings.com

    The table below summarizes key analytical techniques used in this compound research:

    TechniquePrincipleAdvantages for this compound Analysis
    Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their properties and identifies them by their mass-to-charge ratio. solubilityofthings.comHigh sensitivity and specificity, well-established for metabolite profiling. nih.gov
    Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in a liquid mobile phase and identifies them by mass. nih.govSuitable for non-volatile and thermally unstable compounds, offers high separation efficiency. nih.gov
    Nuclear Magnetic Resonance (NMR) Spectroscopy Uses the magnetic properties of atomic nuclei to identify molecular structures. nih.govNon-destructive, provides detailed structural information. nih.gov

    Integration of Multidisciplinary Approaches in this compound Research

    A holistic understanding of this compound requires the integration of knowledge and techniques from various scientific disciplines. openaccessjournals.com This multidisciplinary approach can foster innovation and lead to significant breakthroughs. openaccessjournals.com

    Systems Biology: By combining data from metabolomics (the study of metabolites like this compound), proteomics, and genomics, systems biology aims to understand the complex interactions within biological systems. mdpi.com This approach can help to elucidate the broader impact of this compound on cellular function and organismal health.

    Chemical Biology: This field uses chemical tools to study and manipulate biological systems. researchgate.net Synthesizing derivatives of this compound and studying their interactions with biological targets, such as enzymes and receptors, can reveal its mechanism of action and potential for therapeutic applications. ontosight.aiontosight.ai

    Computational Chemistry and Modeling: Computational methods can be used to predict the properties of this compound and its derivatives, model their interactions with biological molecules, and help in the design of new synthetic routes. numberanalytics.com

    The integration of these diverse fields will be instrumental in unlocking the full potential of this compound research, from fundamental discoveries to practical applications in medicine and biotechnology. researchgate.net

    Q & A

    Q. How do researchers isolate and characterize transient intermediates in this compound’s metabolic pathways?

    • Methodological Answer : Use stopped-flow kinetics or rapid-freeze quench techniques with time-resolved spectroscopy (e.g., UV-Vis or EPR). Pair with isotopic labeling (13^{13}C or 2^{2}H) to track intermediate turnover. Computational tools like DFT can propose plausible structures for unstable species .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    L-Ribonic acid
    Reactant of Route 2
    Reactant of Route 2
    L-Ribonic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.